7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione
説明
特性
分子式 |
C15H6Cl2N2O2 |
|---|---|
分子量 |
317.1 g/mol |
IUPAC名 |
7,10-dichloroindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H6Cl2N2O2/c16-8-5-6-9(17)12-11(8)13(20)14-18-10-4-2-1-3-7(10)15(21)19(12)14/h1-6H |
InChIキー |
HSPQCOLBBHOYKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=C(C=CC(=C4C(=O)C3=N2)Cl)Cl |
製品の起源 |
United States |
準備方法
Oxidative Cyclization of Isatin Derivatives
One of the most established methods involves the oxidative cyclization of isatin derivatives with suitable precursors, such as anthranilamide or related compounds. This approach typically proceeds via a multi-step sequence, including halogenation, oxidation, and intramolecular cyclization.
- Starting Materials: Isatin derivatives (e.g., 5,6-dichloroisatin, 6-chloroisatin) and anthranilamide analogs.
- Reagents: Molecular iodine (I₂) as an oxidant, copper(I) iodide (CuI) as a catalyst, and bases such as potassium bicarbonate (KHCO₃).
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Conditions: Reflux at approximately 90–100°C for 4–24 hours.
- The reaction involves initial halogenation of the isatin derivative, followed by oxidative cyclization to form the fused quinazoline core.
- The process is facilitated by iodine, which mediates aerobic oxidation, leading to the formation of the quinazoline ring system.
- The yields vary based on substituents but generally range from moderate to high (50–80%).
- A study reported the synthesis of 7,8-dichloroindolo[2,1-b]quinazoline-6,12-dione with a yield of 80%, utilizing isatin derivatives and iodine-mediated oxidation under reflux conditions in DMSO.
One-Pot Synthesis via Sequential Reactions
Recent advances have introduced one-pot methodologies that streamline the synthesis, reducing purification steps and improving overall efficiency.
- Reactants: Anthranilamide derivatives and halogenated ketones (e.g., 2-bromo acetophenone).
- Reagents: Iodine (I₂), copper(I) iodide (CuI), cesium carbonate (Cs₂CO₃), and DMSO as solvent.
- Procedure:
- Combine anthranilamide with halogenated ketone and iodine in DMSO.
- Stir at 100°C for about 4–6 hours.
- Add CuI and Cs₂CO₃, continue stirring to promote intramolecular heteroaryl coupling.
- Quench with sodium thiosulfate, extract, and purify.
- The process involves five self-sequential reactions, including iodination, Kornblum oxidation, cyclization, aromatization, and heteroaryl coupling.
- Yields are generally good, with some derivatives reaching up to 70–85%.
- The Asian Journal of Organic & Medicinal Chemistry reported a versatile protocol for synthesizing various indolo[2,1-b]quinazoline-6,12-diones with good yields, demonstrating the method's broad substrate scope.
Halogenation and Subsequent Cyclization
Selective halogenation of the quinazoline core followed by intramolecular cyclization has also been employed.
- Step 1: Halogenation of precursor compounds (e.g., isatoic anhydride derivatives) using halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
- Step 2: Cyclization under reflux conditions with bases like triethylamine or potassium carbonate.
- Step 3: Purification via column chromatography.
- Synthesis of 7-chloroindolo[2,1-b]quinazoline-6,12-dione achieved yields of approximately 71%, with high purity confirmed via NMR and mass spectrometry.
Heterocyclic Coupling and Aromatization
Another approach involves heteroaryl coupling reactions, often facilitated by transition metal catalysts, followed by aromatization to form the fused quinazoline system.
- Use of palladium or copper catalysts to promote intramolecular coupling.
- Oxidative aromatization using oxidants such as air, iodine, or peroxides.
- Suitable for synthesizing derivatives with various halogen substitutions.
Summary of Key Preparation Methods
| Method | Starting Materials | Reagents | Conditions | Yield Range | Advantages |
|---|---|---|---|---|---|
| Oxidative cyclization of isatin derivatives | Isatin derivatives, anthranilamide | Iodine, CuI, base | Reflux 90–100°C, 4–24h | 50–80% | Widely applicable, high yields |
| One-pot synthesis | Halogenated ketones, anthranilamide | Iodine, CuI, Cs₂CO₃ | 100°C, 4–6h | 70–85% | Efficient, broad scope |
| Halogenation followed by cyclization | Isatoic anhydride derivatives | NBS/NCS, base | Reflux | 71–80% | Selective halogenation |
| Transition metal-catalyzed coupling | Aromatic halides, heteroaryl precursors | Pd/Cu catalysts | Reflux or heating | Variable | Suitable for derivatives |
化学反応の分析
Types of Reactions
7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be synthesized via oxidation of isatin and its derivatives.
Substitution: Halogenated derivatives can be formed through substitution reactions involving different halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in anhydrous acetonitrile.
Substitution: Various halogenating agents can be used to introduce different halogen atoms into the compound.
Major Products Formed
科学的研究の応用
7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology: Exhibits immunomodulating, antitubercular, and anti-protozoal properties.
Medicine: Potential therapeutic applications due to its broad spectrum of biological activity.
Industry: Can be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate immune responses and inhibit the growth of certain microorganisms . The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Substitution Patterns and Electronic Properties
The biological activity of indoloquinazoline derivatives is highly dependent on substituent type and position. Key comparisons include:
Mechanistic Insights
- Antimicrobial Activity : The dichloro derivative exhibits stronger Gram-positive antibacterial activity compared to tryptanthrin, likely due to increased membrane permeability from chlorine’s electron-withdrawing effects . In contrast, 3-chloro-8-nitro-tryptanthrin (NT1) targets malaria parasites by disrupting hemozoin formation .
- Anticancer Activity : The 7-DMAEA derivative inhibits TopoII by intercalating into DNA, while the dichloro analogue may act via a similar mechanism but with reduced solubility due to its hydrophobic Cl substituents .
- Antimalarial SAR : A 3D-QSAR model identified electron-deficient aromatic regions and hydrogen-bond acceptors as critical for antimalarial activity, explaining the potency of nitro- and chloro-substituted derivatives like NT1 .
Physicochemical and Pharmacokinetic Properties
Contradictory Findings and Limitations
- While chlorine substitutions generally enhance antimicrobial activity, they may reduce selectivity. For example, 7,10-dichloro derivatives show cytotoxicity in mammalian cells at higher concentrations, limiting therapeutic windows .
- The 7-DMAEA derivative, despite superior solubility, exhibits lower in vivo bioavailability due to rapid renal clearance .
Research Methodologies and Validation
Studies employed advanced techniques to validate comparisons:
- Quantum Chemical Calculations : Used to map electron density and predict binding affinities of substituents .
- 3D-QSAR Models : Identified pharmacophores critical for antimalarial and anticancer activities .
- Cyclic Voltammetry : Assessed redox properties, correlating with singlet oxygen generation in photodynamic therapies .
Q & A
Q. What synthetic methods are used to prepare 7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione?
The compound is synthesized via oxidative condensation of 4,6-dichloroisatin and isatoic anhydride in refluxing benzene with triethylamine as a co-solvent. Copper(I) iodide (CuI) catalysis in dimethylformamide (DMF) at 90°C for 24 hours yields the product in 78% efficiency. This method ensures regioselective halogenation at the 7 and 10 positions .
Q. How is the crystal structure of this compound characterized, and what are its key features?
Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P-1) with two independent molecules per asymmetric unit. The planar conjugated four-ring system shows C–Cl bond lengths of 1.727–1.736 Å and C=O bonds of 1.211–1.221 Å. Weak intermolecular interactions (C–H⋯Cl/O/N) stabilize the packing . Key metrics:
Q. What in vitro biological activities have been reported for this compound?
The compound exhibits:
- Antiparasitic activity : IC₅₀ = 0.5–3.2 µM against Plasmodium falciparum and Toxoplasma gondii .
- Anticancer effects : Induction of apoptosis in leukemia cells via mitochondrial pathways (Bcl-2 and caspase-3 dependency) .
- Antibacterial properties : Inhibition of Staphylococcus aureus (MIC = 8 µg/mL) .
Advanced Research Questions
Q. How do structural modifications at the 6- and 8-positions affect antiparasitic activity?
Substitution at the 8-position with electron-withdrawing groups (e.g., nitro or halogen) enhances activity against Plasmodium spp. For example, 8-nitro derivatives show IC₅₀ < 10 nM. Replacing the 6-keto group with oximes or alcohols retains potency (IC₅₀ = 2–3 nM) while reducing cytotoxicity (>100 µM) .
Q. What computational models predict the stereoelectronic requirements for antileishmanial activity?
3D-QSAR and quantum chemical calculations (DFT/B3LYP/6-31G*) identify key pharmacophores:
Q. How can contradictions in mechanistic data (e.g., Nrf2 vs. NFκB pathways) be resolved?
Discrepancies arise from cell-type-specific responses:
- Nrf2/HO-1 activation : Observed in neuroblastoma cells, reducing pro-inflammatory cytokines (IL-6, TNF-α) by 60–80% .
- NFκB inhibition : Dominates in macrophages, suppressing IL-1β by 70% via IκBα stabilization . Resolution: Use pathway-specific inhibitors (e.g., ML385 for Nrf2, BAY 11-7082 for NFκB) in dual-reporter assays to delineate contributions .
Q. What analytical techniques validate purity and stability under physiological conditions?
Q. How does the compound’s photophysical behavior influence its use as a singlet oxygen sensitizer?
UV-Vis spectroscopy (λₐ₆ₛ = 365 nm) and fluorescence quenching studies reveal a high singlet oxygen quantum yield (ΦΔ = 0.62) due to intersystem crossing facilitated by the conjugated π-system. This property supports applications in photodynamic therapy .
Data Contradiction Analysis
Q. Why do reported IC₅₀ values vary across studies for antiparasitic activity?
Variations stem from:
Q. What evidence supports mitochondrial vs. nuclear targeting in anticancer mechanisms?
Conflicting data arise from subcellular fractionation vs. fluorescence microscopy:
- Mitochondrial : JC-1 staining shows ΔΨm collapse (85% loss in Jurkat cells) .
- Nuclear : DNA intercalation (Kd = 1.2 µM) stabilizes triple helices in SPR assays .
Resolution: CRISPR knockouts (e.g., Bcl-2⁻/⁻ cells) confirm mitochondrial apoptosis as the primary pathway .
Methodological Recommendations
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time (30 min vs. 24 h) while maintaining yield .
- Crystallography : Employ synchrotron radiation (λ = 0.7 Å) to resolve disorder in the quinazoline ring .
- Biological Assays : Standardize protocols using CLSI guidelines for MIC and IC₅₀ determination .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
